
2-(cyclopentylthio)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(cyclopentylthio)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" is a molecule that appears to be structurally related to various quinoline derivatives, which are of significant interest in medicinal chemistry due to their potential therapeutic applications. Quinoline derivatives have been explored for their anti-cancer properties, particularly as inhibitors of enzymes like methionine synthase (MetS) , and as key intermediates in the synthesis of selective epidermal growth factor receptor (EGFR) kinase inhibitors . Additionally, the cyclization reactions involving quinoline precursors have been studied for the synthesis of complex polycyclic structures .
Synthesis Analysis
The synthesis of quinoline derivatives can involve various strategies, including the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods , photochemically induced cyclization , and cyclization of aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal . These methods demonstrate the versatility in synthetic approaches to access the quinoline scaffold, which is central to the compound of interest. The synthesis of related compounds has been optimized to improve yields and purity, as evidenced by a practical synthetic route yielding a product with greater than 99% purity by HPLC .
Molecular Structure Analysis
Quinoline derivatives often exhibit complex molecular structures with multiple substituents that can influence their biological activity. For instance, the crystal structure of a related compound revealed a non-planar cyclohexene ring and the presence of intramolecular hydrogen bonding, which can affect the molecule's conformation and, consequently, its interaction with biological targets . The molecular modeling studies of quinoline derivatives as MetS inhibitors also highlight the importance of the three-dimensional arrangement of atoms for effective binding to the enzyme's active site .
Chemical Reactions Analysis
The reactivity of quinoline derivatives can be influenced by the presence of functional groups such as cyano, ethoxy, and acetamide moieties. For example, the reaction of cyanothioacetamide with cycloalkanones has been shown to be non-regiospecific, leading to mixtures of pyridine-thione derivatives . This indicates that the compound of interest may also participate in various chemical reactions, potentially leading to a range of products depending on the reaction conditions and the nature of the reactants.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are closely related to their structural features. The presence of substituents like chlorophenyl groups can influence the molecule's polarity, solubility, and crystalline structure . The intramolecular hydrogen bonding observed in the crystal structure analysis can also impact the melting point and stability of the compound . These properties are crucial for the compound's behavior in biological systems and its potential as a therapeutic agent.
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-19-15-8-7-13(10-12(15)6-9-17(19)21)18-16(20)11-22-14-4-2-3-5-14/h7-8,10,14H,2-6,9,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNGSVLVSOXUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CSC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

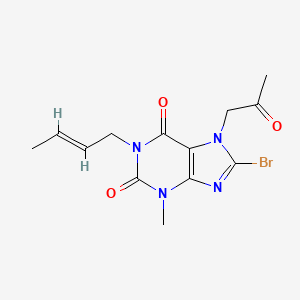


![Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B3019130.png)
![1-(o-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3019131.png)
![1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3019134.png)
![tert-butyl N-{3-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl}carbamate](/img/structure/B3019135.png)
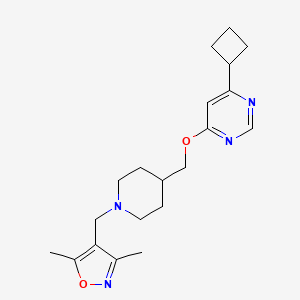
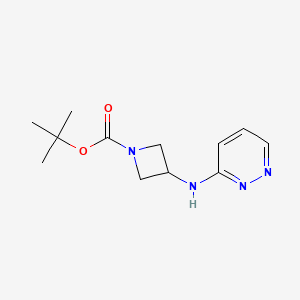
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3019138.png)
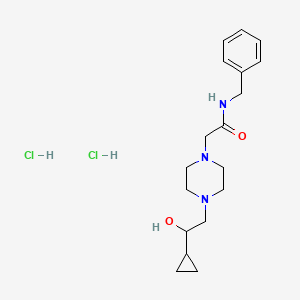
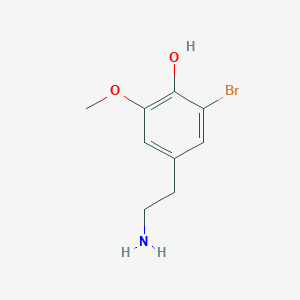
![2-{[2,2-Bis(4-chlorophenyl)-2-hydroxyethyl]amino}-1,1-bis(4-chlorophenyl)-1-ethanol](/img/structure/B3019146.png)
